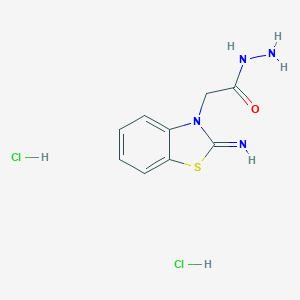
2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride typically involves the reaction of benzothiazole derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives, which are of interest in various chemical research areas.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3(2H)-benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Alternatively, it may interact with receptors on the cell surface, modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Benzothiazole: The parent compound of the benzothiazole family, which shares the same core structure.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid functional group.
Benzothiazole-2-thiol: A derivative with a thiol functional group.
Uniqueness: 2-Iminobenzothiazolyl-3-acetohydrazide dihydrochloride is unique due to the presence of the hydrazide and dihydrochloride groups, which confer specific chemical properties and reactivity. These functional groups make the compound suitable for a wide range of chemical reactions and applications, distinguishing it from other benzothiazole derivatives.
特性
CAS番号 |
130366-23-3 |
|---|---|
分子式 |
C9H12Cl2N4OS |
分子量 |
295.19 g/mol |
IUPAC名 |
2-(2-imino-1,3-benzothiazol-3-yl)acetohydrazide;dihydrochloride |
InChI |
InChI=1S/C9H10N4OS.2ClH/c10-9-13(5-8(14)12-11)6-3-1-2-4-7(6)15-9;;/h1-4,10H,5,11H2,(H,12,14);2*1H |
InChIキー |
WVDVHLYURKXYDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
正規SMILES |
C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl |
同義語 |
2-(2-iminobenzothiazol-3-yl)acetohydrazide dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















